![molecular formula C6H5FN4 B597720 5-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1245647-62-4](/img/structure/B597720.png)
5-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine
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Overview
Description
The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) comprise an important class of non-naturally occurring small molecules that aroused the interest of researchers . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
Synthesis Analysis
Methods for obtaining [1,2,4]triazolo[1,5-a]pyridines are summarized in previously published reviews . A common approach to constructing the [1,2,4]triazolo[1,5-a]pyridine skeleton is the oxidative cyclization of N-(2-pyridyl)amidines . For this purpose, oxidizers such as NaOCl, Pb(OAc)4, or MnO2, as well as more environmentally friendly PIFA (PhI(OCOCF3)2) and I2/KI were used .Molecular Structure Analysis
The [1,2,4]triazolo[1,5-a]pyrimidine (TP) scaffold has four different families of isomers and among them, the well-known [1,2,4]triazolo[1,5-a]pyrimidine (TP) isomer is the most studied .Chemical Reactions Analysis
The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) have received great attention in agriculture and medicinal chemistry due to their remarkable biological activities in a variety of domains, such as herbicidal, antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic, and anticancer .Scientific Research Applications
Synthesis of Heterocyclic Compounds
The compound is used in the synthesis of heterocyclic compounds, which have enormous applications in medicinal and pharmaceutical chemistry . The synthesis involves a catalyst-free, additive-free, and eco-friendly method under microwave conditions .
Medicinal and Biological Applications
1,2,4-triazolo[1,5-a]pyridine, a component of the compound, is found in numerous biologically active compounds . It exhibits activities such as acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These compounds are utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Material Science Applications
These types of compounds also have various applications in the material sciences fields .
Antitumor Applications
Polycyclic systems containing [1,2,4]triazolo[1,5-a]pyrimidine moiety, a part of the compound, are reported as antitumor .
Treatment of Neurological Disorders
These compounds can be used for the treatment of Alzheimer’s disease and insomnia .
Antimicrobial, Antioxidant, and Antiviral Potential
Triazole derivatives, which include our compound, have been synthesized and studied for their antimicrobial, antioxidant, and antiviral potential .
Treatment of Infectious Diseases
Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Anti-Inflammatory Activity
The incorporation of a 1,2,4-triazolo[1,5-a]pyrimidines moiety to UA could provide unexpected improvement in the anti-inflammatory activity of UA derivatives .
Future Directions
The potential of 1,2,4-triazolo[1,5-a]pyrimidines (TPs) has inspired some excellent reviews over the years on their chemistry and methods of synthesis with a minor focus on their biological properties . This suggests that there is still much to explore in terms of the biological properties and potential applications of these compounds.
properties
IUPAC Name |
5-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN4/c7-4-2-1-3-5-9-6(8)10-11(4)5/h1-3H,(H2,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYWKGMQTJBPBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C(=C1)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
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